2-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid
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Overview
Description
2-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid is an organic compound that features both chlorine and fluorine atoms attached to a benzoic acid core. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a methyl-substituted benzene ring followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and carboxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study the effects of halogenated benzoic acids on biological systems.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are influenced by the compound’s halogenated structure. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-methylphenyl)-benzoic acid
- 2-(3-Fluoro-5-methylphenyl)-benzoic acid
- 2-(3-Chloro-5-fluorophenyl)-benzoic acid
Uniqueness
2-(3-Chloro-5-methylphenyl)-5-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms on the benzoic acid core. This dual halogenation can result in distinct chemical properties and reactivity patterns compared to similar compounds with only one halogen atom.
Properties
IUPAC Name |
2-(3-chloro-5-methylphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-4-9(6-10(15)5-8)12-3-2-11(16)7-13(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFYJMHFHXXZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690328 |
Source
|
Record name | 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-13-4 |
Source
|
Record name | 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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